molecular formula C30H41NO6 B14387797 Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89882-73-5

Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate

Cat. No.: B14387797
CAS No.: 89882-73-5
M. Wt: 511.6 g/mol
InChI Key: ZQKSIYGLLKVWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain, a benzoate group, and a nitrobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is followed by the introduction of the nitrobenzoyl group through a nucleophilic substitution reaction. The overall process can be summarized as follows:

    Esterification: 3-hydroxybenzoic acid reacts with hexadecanol in the presence of an acid catalyst (e.g., sulfuric acid) to form hexadecyl 3-hydroxybenzoate.

    Nucleophilic Substitution: Hexadecyl 3-hydroxybenzoate reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Hexadecyl 3-[(4-aminobenzoyl)oxy]benzoate.

    Reduction: 3-hydroxybenzoic acid and hexadecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexadecyl benzoate: Lacks the nitrobenzoyl group, making it less reactive.

    Hexadecyl 4-nitrobenzoate: Similar structure but lacks the additional benzoate group.

    Hexadecyl 3-hydroxybenzoate: Precursor in the synthesis of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate.

Uniqueness

This compound is unique due to the presence of both a nitrobenzoyl group and a benzoate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

89882-73-5

Molecular Formula

C30H41NO6

Molecular Weight

511.6 g/mol

IUPAC Name

hexadecyl 3-(4-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-36-29(32)26-17-16-18-28(24-26)37-30(33)25-19-21-27(22-20-25)31(34)35/h16-22,24H,2-15,23H2,1H3

InChI Key

ZQKSIYGLLKVWRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.